

Application Notes and Protocols for UK5099 Administration in Mouse Models

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Compound of Interest		
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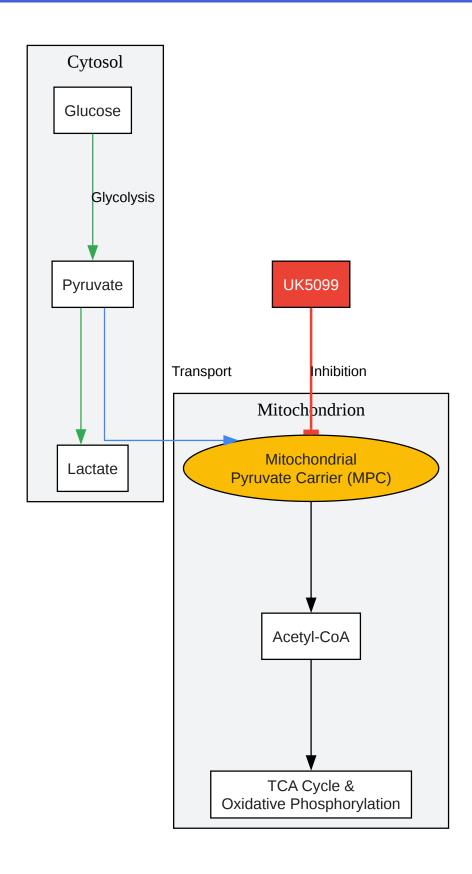
Introduction

UK5099 is a potent and specific small-molecule inhibitor of the Mitochondrial Pyruvate Carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking this transport, UK5099 effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative metabolic pathways. This mechanism makes UK5099 a critical tool for studying cellular metabolism, particularly in the context of cancer, metabolic disorders, and inflammatory diseases. These notes provide a comprehensive guide to its administration and dosage in in vivo mouse models based on established research.

Mechanism of Action: MPC Inhibition

UK5099 inhibits the transport of pyruvate into the mitochondria.[1] This blockade forces a metabolic shift: pyruvate that would normally fuel the TCA cycle is instead converted to lactate in the cytoplasm, a phenomenon characteristic of the Warburg effect observed in many cancer cells.[2][3] This targeted inhibition allows for the precise investigation of the roles of mitochondrial pyruvate metabolism in various physiological and pathological states.[3]





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Caption: Mechanism of UK5099 action on the Mitochondrial Pyruvate Carrier (MPC).



Quantitative Data: Dosage and Administration Summary

The administration of UK5099 in mouse models varies by study objective, tumor model, and desired level of MPC inhibition. The following tables summarize dosages and pharmacokinetic parameters reported in the literature.

Table 1: Reported In Vivo Dosages of UK5099 in Mouse Models

Dose	Administration Route	Mouse Model	Study Context	Reference
3 mg/kg	Not specified (daily)	4T1 Breast Cancer	Tumor Acidosis Study	[4][5]
6 mg/kg	Intraperitoneal (i.p.)	Nude mice with Prostate Cancer Xenografts	Radiotherapy Sensitization	[6][7]
10 mg/kg/day	Oral (p.o.)	SCID mice with Patient-Derived Xenografts (PDX)	Tumor Growth Inhibition	[8]
20 mg/kg	Intraperitoneal (i.p.)	Healthy mice	Pharmacokinetic Study	[9]
32 μmol/kg (~9.2 mg/kg)	Intraperitoneal (i.p.)	C57BLK mice	Glucose Tolerance Test	[10][11]
100 mg/kg/day	Oral (p.o.)	SCID mice with Patient-Derived Xenografts (PDX)	Tumor Growth Inhibition	[8]

Table 2: Pharmacokinetic Parameters of UK5099 in Mice (Following a single 20 mg/kg intraperitoneal injection)



Parameter	Value	Unit	Reference
Cmax (Peak Plasma Concentration)	82,500 ± 20,745	ng⋅mL ⁻¹	[9]
Tmax (Time to Peak Concentration)	0.250	hours	[9]
AUCo-t (Area Under the Curve)	42,103 ± 12,072	h∙ng ^{−1} ·mL ^{−1}	[9]
T½ (Half-life)	13.358 ± 0.239	hours	[9]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of UK5099 for in vivo mouse studies.

UK5099 is a bright yellow solid that is insoluble in water.[11][12] Proper solubilization is critical for bioavailability.

- Primary Solubilization: UK5099 should first be dissolved in Dimethyl Sulfoxide (DMSO).[12] A stock solution of 25-80 mg/mL in fresh DMSO can be prepared.
- Storage of Stock Solution: Aliquot the DMSO stock solution and store at -20°C for up to 2 weeks or -70°C for up to 6 weeks.[12] Avoid repeated freeze-thaw cycles.
- Formulation for Intraperitoneal (i.p.) Injection: For i.p. administration, the DMSO stock can be diluted in a vehicle like Phosphate-Buffered Saline (PBS) or corn oil.[8][10]
- Formulation for Oral Gavage (p.o.): A common vehicle for oral administration involves a multi-step process:
 - Dilute the DMSO stock solution in PEG300.
 - Add Tween 80 to the mixture.
 - Finally, add ddH₂O to reach the final desired concentration.[8] Note: Ensure the solution is clear after each solvent addition.[8]





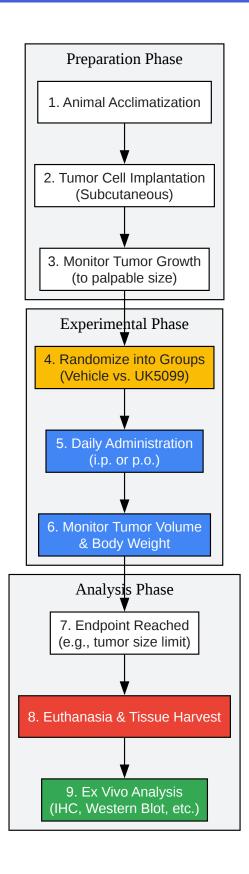


Intraperitoneal injection is a common route for systemic delivery of UK5099.[6][9]

- Animal Handling: Acclimatize mice to laboratory conditions before beginning the experiment.
 All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
- Dosage Calculation: Calculate the required volume of the final UK5099 formulation based on the individual mouse's body weight (BW).
- Procedure:
 - Gently restrain the mouse, exposing the abdomen.
 - Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Inject the calculated volume of the UK5099 solution.
- Monitoring: Monitor mice for any adverse reactions post-injection. Body weight should be tracked regularly, as significant weight loss can indicate toxicity.[6]

The following diagram outlines a typical workflow for an in vivo study using UK5099 in a cancer xenograft model.





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Caption: General workflow for an *in vivo* UK5099 efficacy study in a mouse xenograft model.



Important Considerations and Cautions

- Specificity: While UK5099 is a highly specific MPC inhibitor at low micromolar concentrations, caution should be exercised with high doses, as they may inhibit other transporters like plasma membrane monocarboxylate transporters (MCTs).[1][13]
- Dose-Dependent Effects: The biological effects of UK5099 can be dose-dependent. For instance, some studies suggest that high concentrations (>10 μM) can inhibit macrophage activation through MPC-independent mechanisms.[14][15]
- Vehicle Controls: Always include a vehicle-only control group in experimental designs to ensure that observed effects are due to UK5099 and not the delivery formulation.
- Metabolic Context: The impact of MPC inhibition is highly dependent on the metabolic state
 of the cells and tissues being studied. Results should be interpreted within the context of the
 specific cancer type or disease model.

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